N-(4-BROMOPHENYL)-2-{[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE
Description
N-(4-Bromophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a 4-bromophenyl group attached to the amide nitrogen. The molecule’s core structure includes a 1,3,4-oxadiazole ring substituted with a pyridin-4-yl moiety at the 5-position and a sulfanyl-acetamide chain at the 2-position. Its synthesis likely follows routes common to oxadiazole derivatives, such as cyclization of thiosemicarbazides or oxidative desulfurization of thiadiazoles .
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN4O2S/c16-11-1-3-12(4-2-11)18-13(21)9-23-15-20-19-14(22-15)10-5-7-17-8-6-10/h1-8H,9H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIFTQKWAKQPHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMOPHENYL)-2-{[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Introduction of the pyridinyl group: The oxadiazole intermediate is then reacted with a pyridine derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Attachment of the bromophenyl group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-BROMOPHENYL)-2-{[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amides or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-(4-BROMOPHENYL)-2-{[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-BROMOPHENYL)-2-{[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in inflammation or cancer progression.
Comparison with Similar Compounds
Structural Analysis and Key Features
The compound’s structure is defined by:
- 4-Bromophenyl group : Enhances lipophilicity and may influence binding to hydrophobic pockets in biological targets.
- 1,3,4-Oxadiazole ring : A five-membered heterocycle with two nitrogen atoms, contributing to π-π stacking interactions and metabolic stability.
Bond lengths in analogous acetamide derivatives (e.g., N-(4-bromophenyl)acetamide) show slight variations in the acetamide region (C1–C2: 1.501 Å vs. 1.53 Å in related structures), which may impact conformational stability .
Comparison with Similar Compounds
Anti-inflammatory Oxadiazole Derivatives
Compounds with 1,3,4-oxadiazole cores and bromophenyl/chlorophenyl substituents exhibit notable anti-inflammatory activity. For example:
The target compound’s pyridinyl substituent may enhance solubility or target specificity compared to these analogs, though direct anti-inflammatory data are unavailable.
FPR Agonist Pyridazinone Derivatives
Pyridazinone-based acetamides, such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide, act as mixed FPR1/FPR2 ligands, activating calcium mobilization and neutrophil chemotaxis . The target compound’s oxadiazole-pyridine system differs from pyridazinones, suggesting divergent receptor interactions. Pyridazinones’ ketone group and fused ring system likely confer distinct electronic and steric properties compared to the oxadiazole’s planar structure.
Thiazole and Triazole-containing Analogs
- Thiazole derivative : 2-[(4-Bromophenyl)sulfanyl]-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide (C17H12BrClN2OS2) incorporates a thiazole ring, which may increase rigidity and alter hydrogen-bonding capacity compared to oxadiazoles .
Physicochemical Properties Comparison
The target compound’s lower molecular weight and pyridine substituent may improve bioavailability compared to bulkier analogs.
Research Findings and Pharmacological Profiles
- Anti-inflammatory Potential: Structural similarity to ’s oxadiazoles suggests the target compound may share anti-inflammatory mechanisms, though substituent differences (pyridine vs. chlorophenyl) could modulate potency .
- Receptor Interactions: Unlike pyridazinone-based FPR agonists , the oxadiazole-pyridine system may target alternate pathways, such as kinase inhibition or cytokine modulation.
- Synthetic Accessibility : The sulfanyl-acetamide linker is common in scalable synthesis routes, as seen in N-substituted 5-(4-nitrophenyl)-1,3,4-oxadiazole derivatives .
Biological Activity
N-(4-Bromophenyl)-2-{[5-(Pyridin-4-Yl)-1,3,4-Oxadiazol-2-Yl]Sulfany}Acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring , a sulfanyl group , and multiple aromatic substituents, including bromophenyl and pyridinyl groups. Its molecular formula is with a molecular weight of approximately 485.43 g/mol. The structural complexity allows for diverse chemical reactivity and biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant antimicrobial , anticancer , and anti-inflammatory properties. The presence of the triazole ring is particularly noteworthy as it has been linked to the inhibition of various enzymes and disruption of cellular pathways.
Antimicrobial Activity
In vitro studies have demonstrated that N-(4-Bromophenyl)-2-{[5-(Pyridin-4-Yl)-1,3,4-Oxadiazol-2-Yl]Sulfany}Acetamide exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of related compounds have shown promising results in antimicrobial assays using the turbidimetric method against various bacterial strains .
Anticancer Potential
The anticancer activity of this compound was evaluated using the Sulforhodamine B (SRB) assay against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). Results indicated that certain derivatives exhibited potent cytotoxic effects, with some compounds demonstrating IC50 values in the nanomolar range .
The mechanism of action for N-(4-Bromophenyl)-2-{[5-(Pyridin-4-Yl)-1,3,4-Oxadiazol-2-Yl]Sulfany}Acetamide involves binding to specific molecular targets within cells. The triazole ring can inhibit enzymes such as cytochrome P450, which are crucial for various metabolic processes. This inhibition leads to altered cellular responses that may be beneficial in treating diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Variations in substituents can significantly influence its efficacy:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-{[4-(4-Chlorophenyl)-5-(Pyridin-4-Yl)-4H-1,2,4-Triazol-3-Yl]Sulfanyl}-N-(3-Chlorophenyl)Acetamide | Similar triazole and sulfanyl groups | Antimicrobial |
| 2-{[5-(Pyridin-3-Yl)-4H-1,2,4-Triazol-3-Yl]Sulfanyl}-N-(3-Methylphenyl)Acetamide | Different pyridine substitution | Antifungal |
| 2-{[4-(Phenyl)-5-(Pyridin-2-Yl)-4H-1,2,4-Triazol-3-Yl]Sulfanyl}-N-(Dimethylphenyl)Acetamide | Variation in phenyl groups | Cytotoxic |
The unique combination of functional groups in N-(4-Bromophenyl)-2-{[5-(Pyridin-4-Yl)-1,3,4-Oxadiazol-2-Yl]Sulfany}Acetamide enhances its interaction with biological targets compared to similar compounds .
Case Studies
- Antimicrobial Evaluation : In a study evaluating various derivatives for their antimicrobial activity against bacterial strains, compounds similar to N-(4-Bromophenyl)-2-{[5-(Pyridin-4-Yl)-1,3,4-Oxadiazol-2-Yl]Sulfany}Acetamide showed promising results with significant inhibition zones observed during testing .
- Cytotoxicity Against Cancer Cell Lines : A detailed investigation into the anticancer properties revealed that certain derivatives were effective against MCF7 cells. The study utilized SRB assays to quantify cell viability post-treatment, indicating a strong potential for these compounds in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
